
tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be achieved by reacting the azetidine intermediate with formaldehyde or paraformaldehyde in the presence of a catalyst, such as a Lewis acid.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the hydroxymethylated azetidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, to form amines. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The azetidine ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated azetidines.
Scientific Research Applications
Chemistry:
Building Block: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research to study enzyme function and regulation.
Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein structure and function.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where azetidine derivatives have shown efficacy.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.
Agriculture: It may be used in the development of new agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate
- This compound
- This compound
Comparison:
- Structural Differences: While similar compounds may share the azetidine ring and carbamate group, they may differ in the substituents attached to the ring or the carbamate nitrogen. These differences can significantly impact their chemical reactivity and biological activity.
- Reactivity: The presence of different functional groups can influence the types of reactions the compounds undergo. For example, compounds with electron-withdrawing groups may be more susceptible to nucleophilic substitution reactions.
- Biological Activity: Structural variations can affect the binding affinity and specificity of the compounds for their molecular targets, leading to differences in their biological effects and therapeutic potential.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-11(10-18)5-7-13/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |
InChI Key |
PRDQFGFPBWXIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
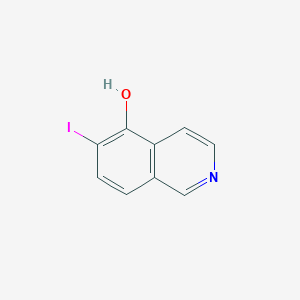
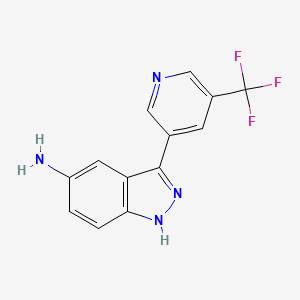
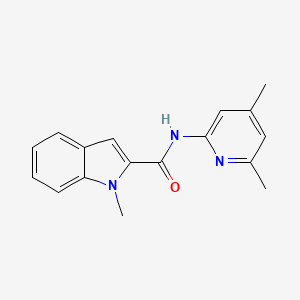
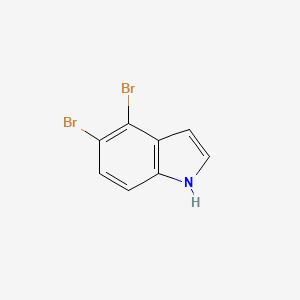


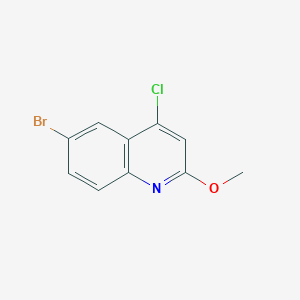
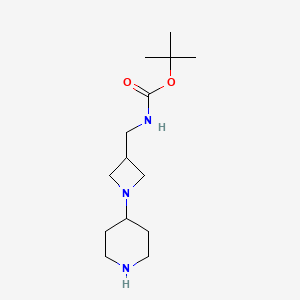
![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
